molecular formula C10H10O4 B3290346 Methyl 5-hydroxy-2,3-dihydro-1-benzofuran-2-carboxylate CAS No. 863970-62-1

Methyl 5-hydroxy-2,3-dihydro-1-benzofuran-2-carboxylate

Cat. No.: B3290346
CAS No.: 863970-62-1
M. Wt: 194.18 g/mol
InChI Key: WQQGWHUQZPKEDL-UHFFFAOYSA-N
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Description

Methyl 5-hydroxy-2,3-dihydro-1-benzofuran-2-carboxylate is a substituted benzofuran derivative characterized by a fused bicyclic structure with a hydroxyl group at position 5 and a methyl ester moiety at position 2. The 2,3-dihydro component indicates partial saturation of the furan ring, which reduces aromaticity and introduces conformational flexibility. This structural feature distinguishes it from non-dihydro benzofurans and may influence its physicochemical properties, such as solubility and stability, as well as its biological interactions .

Properties

IUPAC Name

methyl 5-hydroxy-2,3-dihydro-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-13-10(12)9-5-6-4-7(11)2-3-8(6)14-9/h2-4,9,11H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQQGWHUQZPKEDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2=C(O1)C=CC(=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

863970-62-1
Record name methyl 5-hydroxy-2,3-dihydro-1-benzofuran-2-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-hydroxy-2,3-dihydro-1-benzofuran-2-carboxylate typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones. Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as the use of efficient catalysts and optimization of reaction conditions, are likely employed to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-hydroxy-2,3-dihydro-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce dihydro derivatives.

Scientific Research Applications

Anticancer Applications

Numerous studies have highlighted the anticancer potential of benzofuran derivatives, including methyl 5-hydroxy-2,3-dihydro-1-benzofuran-2-carboxylate.

  • Mechanism of Action : The compound exhibits cytotoxicity against various cancer cell lines such as K562 (leukemia), MOLT-4 (leukemia), and HeLa (cervical carcinoma). Structure-activity relationship (SAR) analyses indicate that modifications to the benzofuran structure can enhance cytotoxic effects against cancer cells .
  • Case Studies :
    • A study demonstrated that derivatives of benzofuran showed significant selectivity for cancer cells over normal cells, indicating a potential for targeted cancer therapies .
    • Another investigation reported that certain benzofuran derivatives could inhibit the growth of human hepatocellular carcinoma (HCC) cells and induce apoptosis .

Antimicrobial Properties

Benzofuran derivatives, including this compound, have shown promising antimicrobial activity.

  • Activity Spectrum : Research indicates that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria as well as fungi. The presence of hydroxyl groups in the structure is believed to enhance their antimicrobial efficacy .
  • Case Studies :
    • In one study, various benzofuran derivatives were tested for their antimicrobial properties, revealing effective inhibition against a range of microbial strains .
    • Another report highlighted the synergistic effects observed when combining methyl 5-hydroxy derivatives with other antifungal agents, suggesting potential applications in treating fungal infections .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are also noteworthy.

  • Mechanism : Some benzofuran derivatives have been identified as selective adenosine A2A receptor antagonists and local anesthetics, which can play a role in reducing inflammation .

Synthesis and Structural Modifications

The synthesis of this compound involves several chemical transformations that allow for the introduction of various functional groups to enhance its biological activity.

Synthesis Method Key Steps Yield
DimethylationUsing dimethyl sulfate on 5-hydroxy derivativesHigh
BrominationN-bromosuccinimide used for halogenationModerate
Microwave-assisted synthesisRapid formation of derivativesHigh

Mechanism of Action

The mechanism of action of methyl 5-hydroxy-2,3-dihydro-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl group at the C-5 position and the carboxylate group play crucial roles in its biological activity. The compound can interact with enzymes and receptors, leading to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 5-hydroxy-2,3-dihydro-1-benzofuran-2-carboxylate with analogs differing in substituents, ring saturation, and functional groups.

Substituent Effects on Position 5

The hydroxyl group at position 5 in the target compound contrasts with halogen, methoxy, and methyl substituents in analogs:

  • Halogenated derivatives often exhibit enhanced biological activity due to improved membrane permeability .
  • Methyl 5-bromo-2,3-dihydro-1-benzofuran-2-carboxylate () : Bromine’s larger atomic radius introduces steric hindrance, which may reduce reactivity but improve binding specificity in biological systems. The dihydro structure here mirrors the target compound, suggesting similar conformational constraints .
  • Methyl 5-methoxy-1-benzofuran-3-carboxylate () : Methoxy groups increase electron density, altering redox properties. The absence of dihydro saturation in this analog may enhance aromaticity and planar rigidity compared to the target compound .

Dihydro vs. Non-Dihydro Furan Rings

  • Methyl 6-fluoro-1-benzofuran-3-carboxylate () : The fully aromatic benzofuran ring in this compound contrasts with the partially saturated dihydro structure of the target molecule. Aromatic systems typically exhibit stronger π-π stacking interactions, influencing crystallinity and solubility .
  • Methyl 5-methyl-2,3-dihydro-1-benzofuran-2-carboxylate (): The methyl substituent at position 5 increases hydrophobicity. The dihydro ring’s puckering (described by Cremer-Pople coordinates in ) may lead to distinct hydrogen-bonding patterns compared to non-saturated analogs .

Functional Group Variations at Position 2

  • 5-Hydroxybenzofuran-2-carboxylic acid () : The free carboxylic acid group (vs. the methyl ester in the target compound) enhances polarity and hydrogen-bonding capacity, which could improve water solubility but reduce membrane permeability .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent (Position) Molecular Formula Molecular Weight Key Features
This compound -OH (5) C₁₀H₁₀O₄ 194.18 Dihydro ring, polar hydroxyl group
Methyl 5-chloro-1-benzofuran-2-carboxylate -Cl (5) C₁₀H₇ClO₃ 210.61 Aromatic, electronegative substituent
Methyl 5-bromo-2,3-dihydro-1-benzofuran-2-carboxylate -Br (5) C₁₀H₉BrO₃ 257.08 Dihydro ring, steric hindrance
Methyl 5-methoxy-1-benzofuran-3-carboxylate -OCH₃ (5) C₁₁H₁₀O₄ 206.19 Aromatic, electron-donating group
5-Hydroxybenzofuran-2-carboxylic acid -OH (5), -COOH (2) C₉H₆O₄ 178.14 Free carboxylic acid, high polarity

Key Findings and Implications

Substituent Effects : Halogenation (Cl, Br) enhances stability and bioactivity but may increase toxicity. Hydroxyl groups improve polarity but reduce metabolic stability compared to methoxy or methyl groups .

Safety Considerations : Methyl esters (e.g., ) are associated with respiratory and dermal irritation, suggesting similar risks for the target compound unless stabilized by hydroxyl interactions .

Biological Activity

Methyl 5-hydroxy-2,3-dihydro-1-benzofuran-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial and anticancer properties. This article explores the synthesis, biological activity, mechanisms of action, and potential therapeutic applications of this compound.

This compound has the molecular formula C10H10O4C_{10}H_{10}O_{4} and a molecular weight of approximately 194.184 g/mol. Key physical properties include:

PropertyValue
Density1.3 ± 0.1 g/cm³
Boiling Point342.0 ± 42.0 °C at 760 mmHg
Flash Point138.5 ± 21.4 °C
LogP0.75
Vapor Pressure0.0 ± 0.8 mmHg at 25°C

These properties suggest that the compound is relatively stable under standard conditions but may require careful handling due to its flash point.

Synthesis

The synthesis of this compound typically involves cyclization reactions of o-hydroxyacetophenones under basic conditions. Common methods include:

  • One-pot etherification and dehydrative cyclization : This method efficiently produces the compound with high yields.
  • Dehydrative cyclization of o-hydroxybenzyl ketones : Another effective route that utilizes specific reaction conditions to optimize product formation.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial and fungal strains. In a study evaluating its antibacterial effects, the compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against different strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound has also been investigated for its anticancer properties. A cytotoxicity study revealed that it effectively reduced the viability of cancer cell lines, including K562 (leukemia) and HeLa (cervical carcinoma). The mechanism appears to involve the induction of apoptosis, as evidenced by increased activation of caspases in treated cells .

The biological activity of this compound can be attributed to its structural features:

  • Hydroxyl Group : The presence of the hydroxyl group at the C-5 position enhances its interaction with biological targets, potentially facilitating enzyme inhibition.
  • Carboxylate Group : This group plays a critical role in binding to receptors or enzymes involved in microbial growth or cancer cell proliferation.

The compound's ability to interact with specific molecular pathways suggests potential as a therapeutic agent in treating infections and cancer .

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

  • Antifungal Activity : In vitro tests showed effectiveness against Candida albicans, indicating potential use in antifungal therapies .
  • Structure-Activity Relationship (SAR) : Research into SAR has revealed that modifications to the benzofuran structure can enhance cytotoxicity against cancer cells, suggesting avenues for further drug development .
  • Enzyme Inhibition : The compound has been identified as a potential inhibitor of myristoyltransferase, which is involved in various cellular processes related to cancer progression .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 5-hydroxy-2,3-dihydro-1-benzofuran-2-carboxylate, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The compound is typically synthesized via esterification of the corresponding carboxylic acid or through substitution reactions. For example, brominated analogs (e.g., Methyl 5-bromo-2,3-dihydro-1-benzofuran-2-carboxylate) are synthesized using electrophilic aromatic substitution, followed by hydroxylation . Key parameters include temperature control (0–25°C for bromination), solvent selection (e.g., dichloromethane for low reactivity), and catalysts (e.g., H₂SO₄ for esterification). Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR confirm functional groups and substitution patterns (e.g., hydroxyl proton at δ 5–6 ppm, ester carbonyl at ~170 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : SHELX and ORTEP-III are used for structural elucidation. SHELXL refines small-molecule structures, while ORTEP generates thermal ellipsoid plots to visualize atomic displacement .

Advanced Research Questions

Q. How do hydrogen-bonding interactions influence the crystal packing of this compound?

  • Methodological Answer : Hydrogen bonding can be analyzed using graph set theory (Etter’s approach) to categorize motifs like D (onor) and A (cceptor) patterns. For example, the hydroxyl group may form O–H···O bonds with adjacent ester carbonyls, creating infinite chains (C(6) motifs) or discrete dimers (R₂²(8)). Crystallographic data from SHELX refinements can quantify bond lengths and angles, while Mercury software visualizes packing diagrams .

Q. What computational methods are suitable for studying the conformational flexibility of the dihydrofuran ring?

  • Methodological Answer : Cremer and Pople’s puckering coordinates (e.g., q₂ , q₃ , and φ) quantify ring non-planarity. DFT calculations (B3LYP/6-311+G(d,p)) optimize geometry, while molecular dynamics simulations (AMBER force field) predict dynamic behavior. Discrepancies between experimental (X-ray) and computational results can be resolved by comparing RMSD values and adjusting solvent models .

Q. How can researchers address contradictions between experimental and computational data for this compound?

  • Methodological Answer :

  • Validate computational models using multi-method approaches (e.g., DFT, MP2, and CCSD(T)) to assess energy landscapes.
  • Compare experimental crystallographic data (e.g., torsion angles from SHELX) with computed values. Adjust basis sets (e.g., 6-31G* vs. def2-TZVP) to improve agreement.
  • Use QTAIM (Quantum Theory of Atoms in Molecules) to analyze electron density differences in hydrogen bonds .

Q. What strategies are recommended for assessing the mutagenic potential of this compound in biological studies?

  • Methodological Answer :

  • Ames Test : Use Salmonella typhimurium strains (e.g., TA98, TA100) with metabolic activation (S9 liver homogenate) to detect frameshift or base-pair mutations.
  • Comet Assay : Evaluate DNA damage in mammalian cells (e.g., HepG2) exposed to the compound.
  • Reference studies on structurally similar furanones (e.g., 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone) to contextualize results .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 5-hydroxy-2,3-dihydro-1-benzofuran-2-carboxylate
Reactant of Route 2
Methyl 5-hydroxy-2,3-dihydro-1-benzofuran-2-carboxylate

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